

1'-Hydroxy Bufuralol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1'-Hydroxy bufuralol

Cat. No.: B194460

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This technical guide provides an in-depth overview of **1'-Hydroxy bufuralol**, a principal metabolite of the β -adrenoceptor antagonist bufuralol. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and pathway visualizations to support further investigation and application in drug metabolism studies.

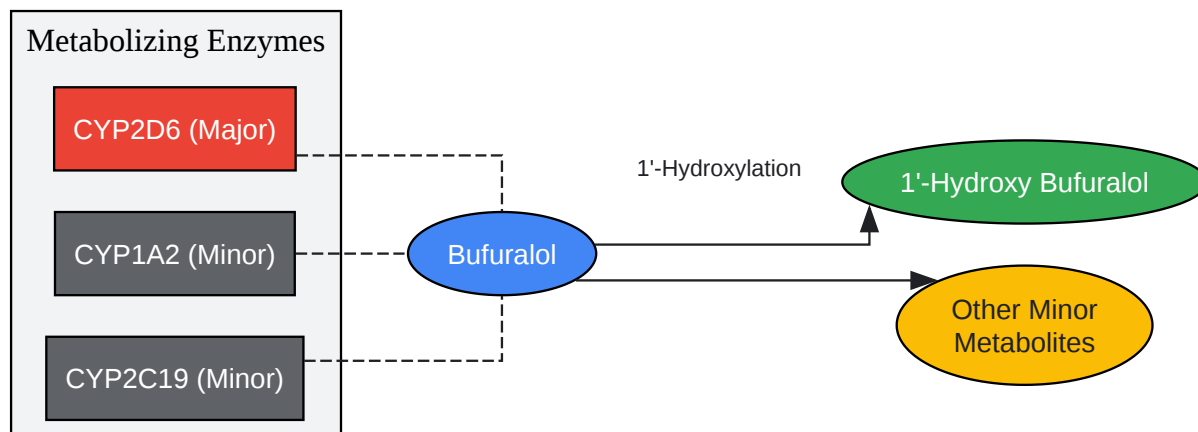
Core Properties of 1'-Hydroxy Bufuralol

A summary of the fundamental physicochemical properties of **1'-Hydroxy bufuralol** is presented below.

Property	Value	Reference
CAS Number	57704-16-2	[1] [2] [3]
Molecular Formula	C ₁₆ H ₂₃ NO ₃	[1] [2]
Molecular Weight	277.4 g/mol	
Formal Name	α^2 -[[[(1,1-dimethylethyl)amino]methyl]- α^7 -methyl-2,7-benzofurandimethanol	
Synonyms	Ro 03-7410	
Purity	≥97% (commercially available)	
Formulation	A solid	
Solubility	Soluble in Chloroform, Slightly soluble in Methanol	

Metabolic Pathway of Bufuralol

Bufuralol undergoes extensive metabolism in the liver, primarily through hydroxylation to form **1'-Hydroxy bufuralol**. This reaction is a well-established marker for the activity of cytochrome P450 2D6 (CYP2D6), a key enzyme in drug metabolism. While CYP2D6 is the primary catalyst, other isoforms such as CYP1A2 and CYP2C19 can also contribute to this metabolic conversion, albeit to a lesser extent.



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Caption: Metabolic pathway of Bufuralol to **1'-Hydroxy Bufuralol**.

Quantitative Kinetic and Inhibition Data

The formation of **1'-Hydroxy bufuralol** is a key indicator of CYP2D6 activity. The following table summarizes important kinetic and inhibition constants related to this biotransformation.

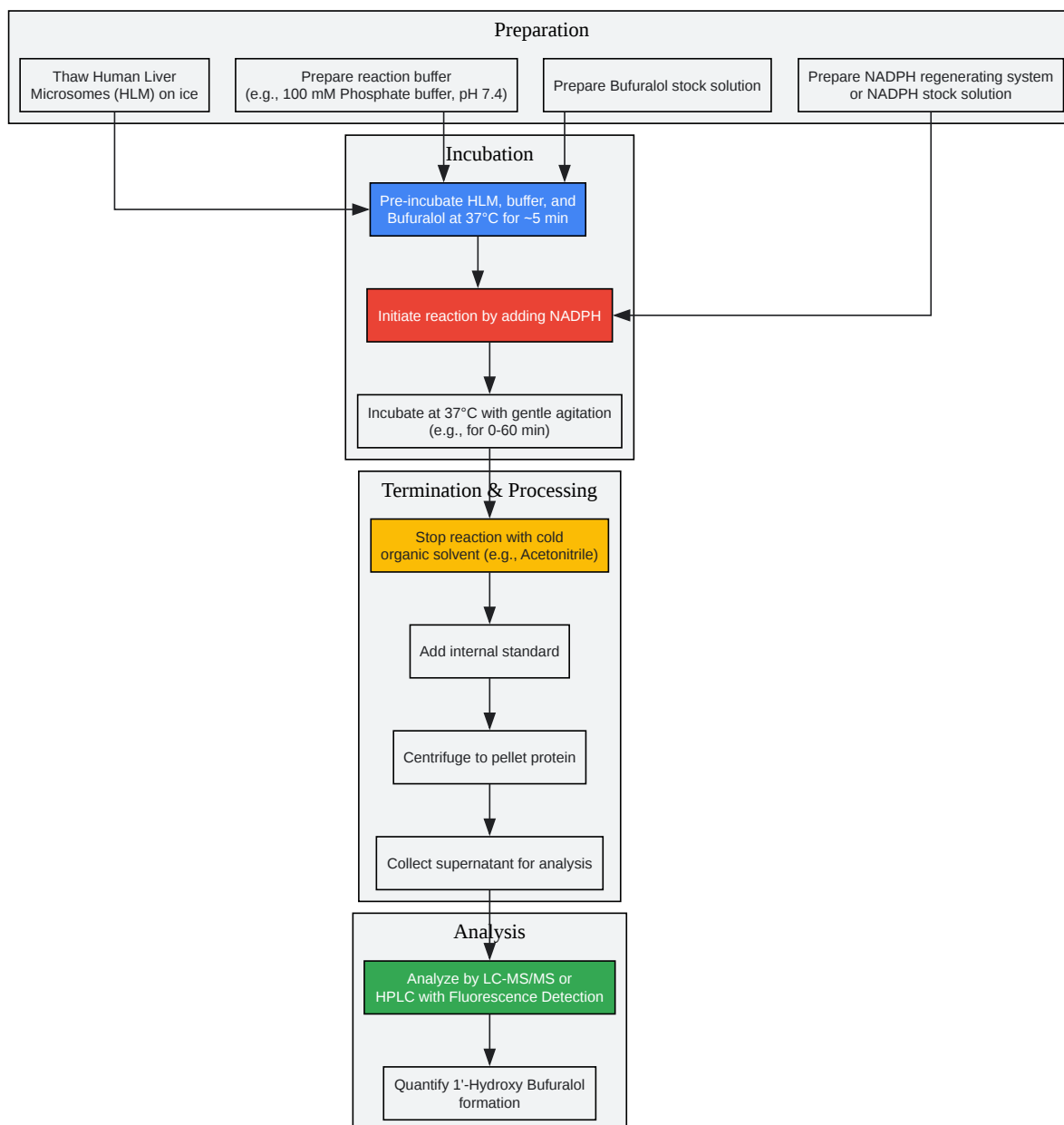
Parameter	Enzyme	Value	Notes	Reference
K _m	Human Liver Microsomes	61 μ M and 171 μ M	Apparent K _m from two different liver samples.	
V _{max}	Human Liver Microsomes	3.2 and 5.8 nmol/mg/h	Apparent V _{max} from two different liver samples.	
K _m	Recombinant CYP2D6	~5.1 μ M	Calculated as 36 μ M / 7-fold lower than CYP2C19.	
K _m	Recombinant CYP2C19	36 μ M	Apparent K _m .	
K _m	CYP2D6-deficient HLM (with quinidine)	38 μ M	Reflects CYP2C19 activity.	
K _m	HLM (with S-mephenytoin and quinidine)	145 μ M	Reflects CYP1A2 activity.	
K _i (S-mephenytoin)	Recombinant CYP2C19	42 μ M	Inhibition of bufuralol hydroxylation.	
IC ₅₀ (Berberine)	Human Hepatic Microsomes	45 μ M	Inhibition of CYP2D6-mediated bufuralol 1'-hydroxylation.	
IC ₅₀ (Hydrastine)	Human Hepatic Microsomes	350 μ M	Inhibition of CYP2D6-mediated bufuralol 1'-hydroxylation.	

Experimental Protocols

In Vitro Bufuralol 1'-Hydroxylation Assay in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic conversion of bufuralol to **1'-Hydroxy bufuralol** using human liver microsomes.

Experimental Workflow Diagram



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Caption: General experimental workflow for an in vitro bufuralol metabolism assay.

Materials:

- Human liver microsomes (HLM)
- Bufuralol hydrochloride
- **1'-Hydroxy bufuralol** (for standard curve)
- Potassium phosphate buffer (100 mM, pH 7.4)
- NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH
- Magnesium chloride (MgCl₂)
- Internal standard (e.g., deuterated **1'-Hydroxy bufuralol**)
- Acetonitrile (ACN), cold
- Methanol
- Formic acid

Procedure:

- Preparation:
 - Thaw pooled human liver microsomes on ice.
 - Prepare a stock solution of bufuralol in an appropriate solvent (e.g., water or methanol).
 - Prepare the NADPH regenerating system in phosphate buffer.
- Incubation:
 - In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, HLM (e.g., final concentration of 0.5 mg/mL), and bufuralol (at various concentrations, e.g., 1-100 μM).
 - Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Reaction Termination:
 - At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
 - Vortex the samples vigorously to precipitate the protein.
- Sample Processing:
 - Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
 - Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
- Quantification:
 - Analyze the samples using a validated LC-MS/MS or HPLC method with fluorescence detection (Excitation: 252 nm, Emission: 302 nm).
 - Prepare a standard curve of **1'-Hydroxy bufuralol** in the same matrix to quantify the amount of metabolite formed.
 - Calculate the rate of formation of **1'-Hydroxy bufuralol** (e.g., in pmol/min/mg protein).

CYP2D6 Inhibition Assay

This protocol is designed to assess the inhibitory potential of a test compound on CYP2D6-mediated bufuralol 1'-hydroxylation.

Procedure:

- Follow the same preparation and incubation setup as the metabolism assay described above.
- In addition to the substrate (bufuralol), add the test compound (inhibitor) at various concentrations to the pre-incubation mixture. A vehicle control (without the inhibitor) should

be run in parallel.

- Initiate the reaction with NADPH and incubate for a fixed time period that falls within the linear range of metabolite formation determined previously.
- Terminate and process the samples as described above.
- Quantify the amount of **1'-Hydroxy bufuralol** formed in the presence and absence of the inhibitor.
- Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
- To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be performed with multiple substrate and inhibitor concentrations, and the data can be analyzed using Lineweaver-Burk or Dixon plots.

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References

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